molecular formula C29H32ClN5 B12792542 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- CAS No. 119464-25-4

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)-

Cat. No.: B12792542
CAS No.: 119464-25-4
M. Wt: 486.0 g/mol
InChI Key: SWRGZBWFGHMEOU-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple rings, including pyridine and indole structures, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine precursors, followed by their fusion through a series of condensation and cyclization reactions. Key reagents often include chlorinated aromatic compounds, piperazine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

    Chlorophenyl compounds: Aromatic compounds with chlorine substituents.

Uniqueness: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its multi-ring system and specific substituents make it a valuable compound for various research and industrial applications.

Properties

CAS No.

119464-25-4

Molecular Formula

C29H32ClN5

Molecular Weight

486.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C29H32ClN5/c30-23-7-3-8-24(20-23)34-18-16-33(17-19-34)13-5-14-35-15-11-26-25-9-1-2-10-27(25)32-28(26)29(35)22-6-4-12-31-21-22/h1-4,6-10,12,20-21,29,32H,5,11,13-19H2

InChI Key

SWRGZBWFGHMEOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)CCCN5CCN(CC5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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